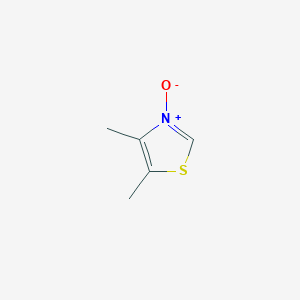
Tetrafluoroisophthalamide
Descripción general
Descripción
Tetrafluoroisophthalamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that contain fluorine atoms and are used in various applications, such as photosensitizers in cancer therapy and in the study of electronic structures of fluorinated compounds. For instance, Tetra(trifluoroethoxyl) zinc phthalocyanine is a compound that can be dissolved in most organic solvents and shows good photocytotoxicity on certain cell lines . Although this does not directly describe Tetrafluoroisophthalamide, it provides insight into the types of applications that fluorinated compounds can have.
Synthesis Analysis
The synthesis of related fluorinated compounds is described in the papers. For example, the synthesis of Tetra(trifluoroethoxyl) zinc phthalocyanine involves a process that allows the compound to be dissolved in organic solvents . Another compound, Tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide, is synthesized through the oxidation of a precursor compound using dimethyldioxirane . These methods provide a general idea of how fluorinated compounds can be synthesized, which may be applicable to the synthesis of Tetrafluoroisophthalamide.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their properties and applications. The paper on Tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide discusses the nonplanarity and bond length alternation observed in the compound's structure, which are determined by X-ray structural analysis . These structural details are important for understanding the electronic properties and potential reactivity of the compound, which could be relevant when considering the molecular structure of Tetrafluoroisophthalamide.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of Tetrafluoroisophthalamide. However, the synthesis and reactivity of related fluorinated compounds, such as the oxidation of tetrakis(pentafluorophenyl)tetrathiaisophlorin to form an oxidized product with two thiophene 1-oxide moieties, can offer insights into the types of chemical reactions that Tetrafluoroisophthalamide might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. For example, Tetra(trifluoroethoxyl) zinc phthalocyanine's solubility in organic solvents and its photocytotoxicity are key properties that determine its potential use in photodynamic therapy . The optical and redox properties, as well as the electronic structure of Tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide, are also discussed, providing information on the absorption spectrum and antiaromatic character of the compound . These properties are essential for understanding how Tetrafluoroisophthalamide might behave in various environments and under different conditions.
Aplicaciones Científicas De Investigación
-
Fluorescent Probes and Bio-imaging
-
Brain-Computer Interfaces (BCIs)
Safety And Hazards
Propiedades
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPZWSPPAVPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(=O)N)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457646 | |
| Record name | Tetrafluoroisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoroisophthalamide | |
CAS RN |
153279-27-7 | |
| Record name | Tetrafluoroisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoroisophthalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
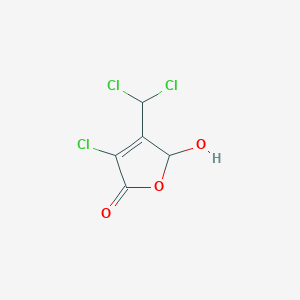

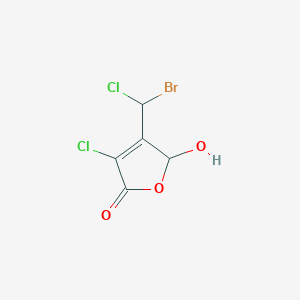
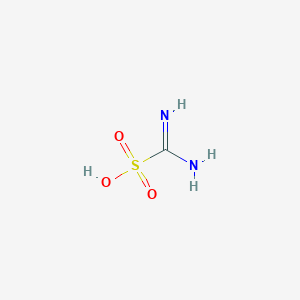

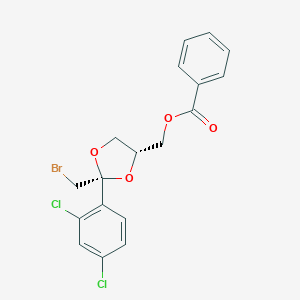
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)

